N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a complex organic compound that features a benzothiazole and thiazole ring system
Mechanism of Action
Mode of Action
The mode of action of benzothiazole derivatives can vary greatly depending on the specific compound and its target. Some benzothiazole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptors .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzothiazole derivatives have been found to have anti-tubercular activity and may affect the biochemical pathways of Mycobacterium tuberculosis .
Result of Action
The molecular and cellular effects of benzothiazole derivatives can vary greatly depending on their specific targets and mode of action. Some benzothiazole derivatives have been found to have antimicrobial, antifungal, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The thiazole ring can be introduced through cyclization reactions involving thioamides or carbon disulfide . The nitrobenzamide moiety is often introduced via nitration reactions followed by amidation.
Industrial Production Methods
Industrial production of such compounds often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of luminescent materials and as a ligand in metal extraction processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- **N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- **N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is unique due to its dual ring system, which imparts distinct chemical and biological properties. Its nitro group also enhances its reactivity and potential as a pharmacophore .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3S2/c22-15(10-4-3-5-11(8-10)21(23)24)20-17-19-13(9-25-17)16-18-12-6-1-2-7-14(12)26-16/h1-9H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUFXEQELGQTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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